Superior Pharmacokinetic Profile: MK-7 Half-Life and Bioavailability vs. Vitamin K1
In a direct head-to-head human study comparing synthetic vitamin K1 and natto-derived MK-7, both compounds showed similar absorption (peak serum at 4 hours). However, MK-7 demonstrated a substantially longer serum half-life and accumulated to significantly higher levels during prolonged intake, resulting in more stable serum concentrations [1]. These differences are attributed to MK-7's preferential transport by low-density lipoproteins (LDL) compared to K1's association with triglyceride-rich lipoproteins, enabling enhanced extra-hepatic tissue delivery [2].
| Evidence Dimension | Serum half-life |
|---|---|
| Target Compound Data | MK-7: 56 hours |
| Comparator Or Baseline | Vitamin K1: 7.5 hours |
| Quantified Difference | 7.5-fold longer half-life |
| Conditions | Human serum analysis following oral administration |
Why This Matters
Extended half-life translates to lower dosing frequency and more predictable systemic exposure in both research and formulation applications.
- [1] Schurgers LJ, Teunissen KJF, Hamulyák K, Knapen MHJ, Vik H, Vermeer C. Vitamin K-containing dietary supplements: comparison of synthetic vitamin K1 and natto-derived menaquinone-7. Blood. 2007;109(8):3279-3283. View Source
- [2] Bus K, Szterk A. Relationship between Structure and Biological Activity of Various Vitamin K Forms. Foods. 2021;10(12):3136. View Source
